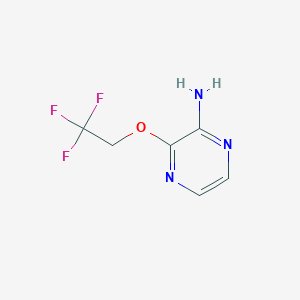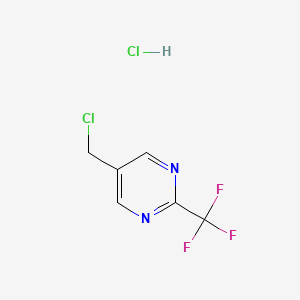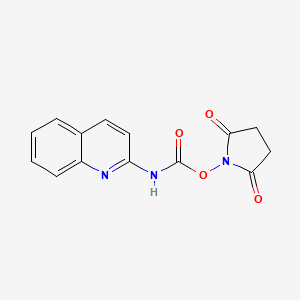
2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a quinoline moiety linked to a pyrrolidine-2,5-dione structure through a carbamate linkage. The unique structural features of this compound make it a subject of study in medicinal chemistry, particularly for its potential anticonvulsant properties .
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate typically involves the coupling of quinoline derivatives with pyrrolidine-2,5-dione. One common synthetic route includes the reaction of quinoline-2-carbonyl chloride with 2,5-dioxopyrrolidin-1-ylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of quinoline-2-ylmethanol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate involves its interaction with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels. By inhibiting these channels, the compound can modulate neuronal excitability, which is crucial in its anticonvulsant effects . The molecular targets and pathways involved include the inhibition of calcium currents mediated by Cav 1.2 channels, leading to reduced neuronal firing and seizure activity .
Comparison with Similar Compounds
Similar compounds to 2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate include:
2,5-Dioxopyrrolidin-1-yl phenylcarbamate: This compound also exhibits anticonvulsant properties but differs in its structural features and specific activity profile.
2,5-Dioxopyrrolidin-1-yl propanamide: Known for its broad-spectrum anticonvulsant activity, this compound interacts with similar molecular targets but has a different pharmacokinetic profile.
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker, this compound has applications in biochemistry and differs significantly in its functional applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-quinolin-2-ylcarbamate |
InChI |
InChI=1S/C14H11N3O4/c18-12-7-8-13(19)17(12)21-14(20)16-11-6-5-9-3-1-2-4-10(9)15-11/h1-6H,7-8H2,(H,15,16,20) |
InChI Key |
ANIXWUAJFVCMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride](/img/structure/B13659891.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13659904.png)

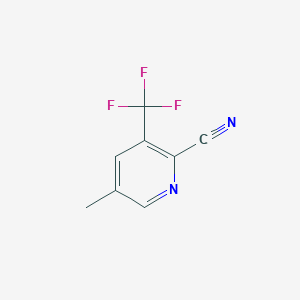
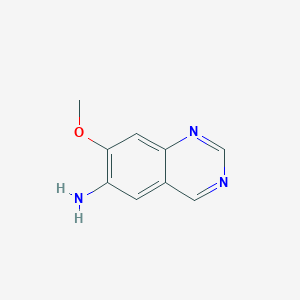
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)

![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)
